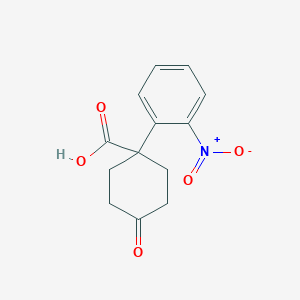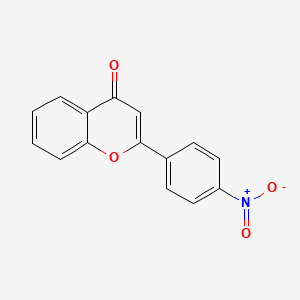
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure with additional functional groups, including an acetoxy group at the 2-position and methyl groups at the 6 and 7 positions. The molecular formula of this compound is C14H13NO4, and it has a molecular weight of 259.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves green and sustainable chemical processes. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave irradiation and ultrasound . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates . This inhibition can affect various cellular processes, including signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A parent compound with similar structural features but lacking the acetoxy and methyl groups.
2-Hydroxyquinoline-4-carboxylic acid: A derivative with a hydroxyl group at the 2-position instead of an acetoxy group.
3-Hydroxyquinoline-4-carboxylic acid: Another derivative with a hydroxyl group at the 3-position.
Uniqueness
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- is unique due to the presence of both acetoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications .
Properties
CAS No. |
69552-20-1 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-acetyloxy-6,7-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-7-4-10-11(14(17)18)6-13(19-9(3)16)15-12(10)5-8(7)2/h4-6H,1-3H3,(H,17,18) |
InChI Key |
BROMXBJIVUUARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)








![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)
